molecular formula C18H12Cl3P B071986 Tris(4-chlorophenyl)phosphine CAS No. 1159-54-2

Tris(4-chlorophenyl)phosphine

Cat. No.: B071986
CAS No.: 1159-54-2
M. Wt: 365.6 g/mol
InChI Key: IQKSLJOIKWOGIZ-UHFFFAOYSA-N
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Description

Tris(4-chlorophenyl)phosphine is an organophosphorus compound with the molecular formula C18H12Cl3P and a molecular weight of 365.621 g/mol . It is characterized by the presence of three 4-chlorophenyl groups attached to a central phosphorus atom. This compound is known for its use as a ligand in various catalytic processes and has significant applications in organic synthesis.

Safety and Hazards

Tris(4-chlorophenyl)phosphine is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

While specific future directions for Tris(4-chlorophenyl)phosphine are not mentioned in the available literature, its use in the generation of stable luminescent radicals suggests potential applications in information storage, molecular magnetism, electronic devices, and biological probes .

Mechanism of Action

Target of Action

Tris(4-chlorophenyl)phosphine is a versatile reagent in organic synthesis, often used as a ligand and catalyst . It is known to target various biochemical reactions, including phosphination, reduction, and palladium-catalyzed reactions .

Mode of Action

The compound interacts with its targets through a photoactivation approach, generating a stable luminescent radical with red emission in the crystal state . The molecular symmetry breaking in the crystal causes changes in molecular conformation, redox properties, and molecular packing, facilitating radical generation and stabilization .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the preparation of chromans and (E,E)-1,3-dienes via reaction of γ-substituted allenoates with aldehydes . It also participates in solvent-free Heck reactions , and regioselective carbomagnesiation of terminal alkynes and enynes with alkyl Grignard reagents .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has good solubility in organic solvents such as ether and chlorinated hydrocarbons . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of this compound’s action is the generation of a stable luminescent radical with red emission in the crystal state . This radical generation is facilitated by changes in molecular conformation, redox properties, and molecular packing .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of air . Moreover, the generation of the luminescent radical is dependent on the crystal state of the compound , suggesting that the physical state of the environment can impact its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)phosphine can be synthesized through the reaction of phosphorus trichloride with 4-chlorophenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction typically proceeds as follows:

PCl3+3C6H4ClMgBrP(C6H4Cl)3+3MgBrClPCl_3 + 3C_6H_4ClMgBr \rightarrow P(C_6H_4Cl)_3 + 3MgBrCl PCl3​+3C6​H4​ClMgBr→P(C6​H4​Cl)3​+3MgBrCl

The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reagents .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Tris(4-chlorophenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Tris(4-chlorophenyl)phosphine is unique due to the presence of chlorine atoms, which can influence its reactivity and coordination properties. Compared to its fluorinated analogs, it may exhibit different electronic effects and steric hindrance, affecting its performance in catalytic applications. The presence of chlorine atoms can also impact the compound’s solubility and stability .

Properties

IUPAC Name

tris(4-chlorophenyl)phosphane
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InChI

InChI=1S/C18H12Cl3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKSLJOIKWOGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H12Cl3P
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DSSTOX Substance ID

DTXSID30151216
Record name Tris(4-chlorophenyl)phosphine
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Molecular Weight

365.6 g/mol
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CAS No.

1159-54-2
Record name Tris(4-chlorophenyl)phosphine
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Record name Tris(4-chlorophenyl)phosphine
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Synthesis routes and methods

Procedure details

100 mg (0.262 mmol) of tris(4-chlorophenyl)phosphineoxide were treated with 6 mg I2 (26 μmol) and tributylphosphine 130 μL (0.52 mmol) in acetonitrile/THF (1:1 v/v) 1 mL. The mixture was stirred at room temperature for 10 minutes under nitrogen atmosphere before it was quenched with H2O (100 μL). The reaction mixture was diluted with ethyl acetate (10 mL) and was washed with portions of sat. NaHCO3 (3×5 mL). The organic fraction was dried with Na2SO4, filtered and the solvent evaporated under vacuum. The resulting residue was recrystallized from methanol (2 mL), the resulting crystals were filtered, washed and dried in vacuum, giving 95 mg (0.260 mmol, 99%) of tris(4-chlorophenyl)phosphine.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mg
Type
reactant
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step One
Name
acetonitrile THF
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of tris(4-chlorophenyl)phosphine?

A1: this compound is an organophosphorus compound with the molecular formula C18H12Cl3P and a molecular weight of 387.63 g/mol.

  • Spectroscopic data:
    • NMR: 1H NMR, 13C{1H} NMR, and 31P{1H} NMR spectroscopy have been utilized to characterize the compound. [, , , ]
    • IR: Infrared (IR) spectroscopy helps identify characteristic functional groups. [, , , ]
    • X-ray crystallography: Several studies provide detailed single-crystal X-ray diffraction data, revealing bond lengths, angles, and crystal packing. [, , , , , , , , , ]

Q2: How does this compound interact with metal centers in complexes?

A: this compound acts as a monodentate phosphine ligand, coordinating to metal centers through its phosphorus atom. The electron-donating nature of the phosphorus atom allows it to form stable complexes with various transition metals, including iron, palladium, ruthenium, molybdenum, and rhodium. [, , , , , , , , ]

Q3: What is the influence of the chlorine substituents on the properties of this compound?

A3: The chlorine atoms in the para position of the phenyl rings exert both steric and electronic effects on the phosphine ligand:

  • Steric effects: The bulky chlorine atoms can influence the accessibility of the phosphorus lone pair, impacting the coordination geometry and reactivity of the resulting metal complexes. [, , ]
  • Electronic effects: The electron-withdrawing nature of chlorine atoms can influence the electron density on the phosphorus atom, affecting its donor ability towards metal centers. This can impact the stability and reactivity of the metal complexes. [, , ]

Q4: What are the applications of this compound in material science?

A: this compound has been used as a monomer in the synthesis of a novel electroactive porous aromatic framework (JUC-Z4-Cl) via Yamamoto-type Ullmann cross-coupling reaction. [] This porous framework material exhibits high stability and a large surface area, making it potentially useful for gas separation and storage applications.

Q5: How is this compound used in organic synthesis?

A: this compound has been utilized in a modified Mitsunobu reaction for the synthesis of C-phosphonate analogues of Neisseria meningitidis group A capsular polysaccharide structures. [] The compound, in combination with DIAD and excess triethylamine, facilitates the formation of inter-residue phosphodiester linkages with high yields.

Q6: Are there any computational chemistry studies related to this compound?

A6: While the provided abstracts do not delve into specific computational studies, it is highly likely that computational chemistry techniques have been employed to investigate various aspects of this compound and its complexes. Such studies could include:

    Q7: What are the analytical methods used to characterize this compound?

    A7: Various analytical techniques are employed to characterize this compound, including:

    • Elemental analysis: Determining the percentage composition of carbon, hydrogen, chlorine, and phosphorus to confirm its chemical formula. [, , , , ]
    • Spectroscopy: As mentioned earlier, NMR and IR spectroscopy are commonly used to analyze the structure and identify functional groups. [, , , , , ]
    • X-ray crystallography: This technique provides detailed structural information, including bond lengths, angles, and crystal packing arrangements. [, , , , , , , , , ]

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